molecular formula C19H17N7 B2844967 6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2380174-66-1

6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2844967
CAS No.: 2380174-66-1
M. Wt: 343.394
InChI Key: HUIBBGYMZAOJKU-UHFFFAOYSA-N
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Description

6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound featuring a piperazine ring linked to pyridine and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step procedures. One common method includes the reaction of pyridine derivatives with piperazine and pyridazine under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyridazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: NaH, KOtBu, in polar aprotic solvents like DMSO or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile stands out due to its unique combination of pyridine, pyridazine, and piperazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7/c20-13-15-4-6-18(22-14-15)25-9-11-26(12-10-25)19-7-5-17(23-24-19)16-3-1-2-8-21-16/h1-8,14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIBBGYMZAOJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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